molecular formula C7H13NO3 B15203374 Methyl (3S)-3-methylmorpholine-3-carboxylate

Methyl (3S)-3-methylmorpholine-3-carboxylate

Cat. No.: B15203374
M. Wt: 159.18 g/mol
InChI Key: VZLBGQIGWJURGL-ZETCQYMHSA-N
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Description

Methyl (3S)-3-methylmorpholine-3-carboxylate is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms The compound is characterized by the presence of a methyl group at the third position of the morpholine ring and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-3-methylmorpholine-3-carboxylate typically involves the reaction of morpholine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of morpholine attacks the carbonyl carbon of methyl chloroformate, resulting in the formation of the desired ester product. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-methylmorpholine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride or potassium carbonate, and are carried out in polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (3S)-3-methylmorpholine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (3S)-3-methylmorpholine-3-carboxylate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in their activity. The ester group can undergo hydrolysis to release the active morpholine derivative, which can then participate in various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3R)-3-methylmorpholine-3-carboxylate: This is the enantiomer of Methyl (3S)-3-methylmorpholine-3-carboxylate and has similar chemical properties but may exhibit different biological activities due to its stereochemistry.

    Ethyl (3S)-3-methylmorpholine-3-carboxylate: This compound has an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.

    Methyl (3S)-3-ethylmorpholine-3-carboxylate: This compound has an ethyl group at the third position of the morpholine ring, which can influence its steric and electronic properties.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and other fields.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl (3S)-3-methylmorpholine-3-carboxylate

InChI

InChI=1S/C7H13NO3/c1-7(6(9)10-2)5-11-4-3-8-7/h8H,3-5H2,1-2H3/t7-/m0/s1

InChI Key

VZLBGQIGWJURGL-ZETCQYMHSA-N

Isomeric SMILES

C[C@]1(COCCN1)C(=O)OC

Canonical SMILES

CC1(COCCN1)C(=O)OC

Origin of Product

United States

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